

AC710 Mesylate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC710 Mesylate

Cat. No.: B1505934

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC710 mesylate is a potent, orally bioavailable inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases. Its discovery marked a significant advancement in the development of targeted therapies for a range of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of **AC710 mesylate**, tailored for researchers and professionals in the field of drug development.

Discovery and Preclinical Development

AC710 was identified through a systematic lead optimization program aimed at improving the physicochemical and pharmacokinetic properties of a globally selective kinase inhibitor scaffold. The initial lead molecule underwent structural modifications to enhance its potency and selectivity, culminating in the selection of compound 22b, later designated as AC710.[1] The mesylate salt form was chosen to improve aqueous solubility and oral bioavailability.[2]

Preclinical evaluation of AC710 demonstrated its efficacy in various disease models. In a mouse tumor xenograft model using the human leukemia cell line MV4-11, which is dependent on the FLT3 kinase, AC710 induced complete tumor regression at doses of 3 and 30 mg/kg.[2] [3] Furthermore, in a mouse model of collagen-induced arthritis, AC710 exhibited a significant, dose-dependent reduction in joint swelling and inflammation, with efficacy comparable or

superior to dexamethasone at well-tolerated doses.[3] These promising preclinical results, coupled with a favorable in vivo tolerability profile in rats, led to the selection of AC710 as a preclinical development candidate.[1][2]

Mechanism of Action and Signaling Pathways

AC710 is a globally selective inhibitor of the PDGFR family of receptor tyrosine kinases.[1] It exhibits potent inhibitory activity against several key kinases implicated in cancer and inflammation.

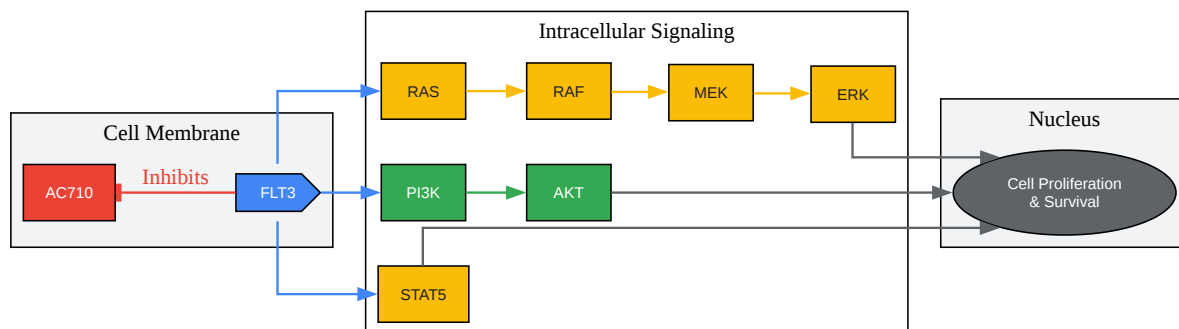
Target Kinase Inhibition

AC710 demonstrates low nanomolar potency against the following kinases:

Target Kinase	Kd (nM)
FLT3	0.6
CSF1R	1.57
KIT	1.0
PDGFR α	1.3
PDGFR β	1.0

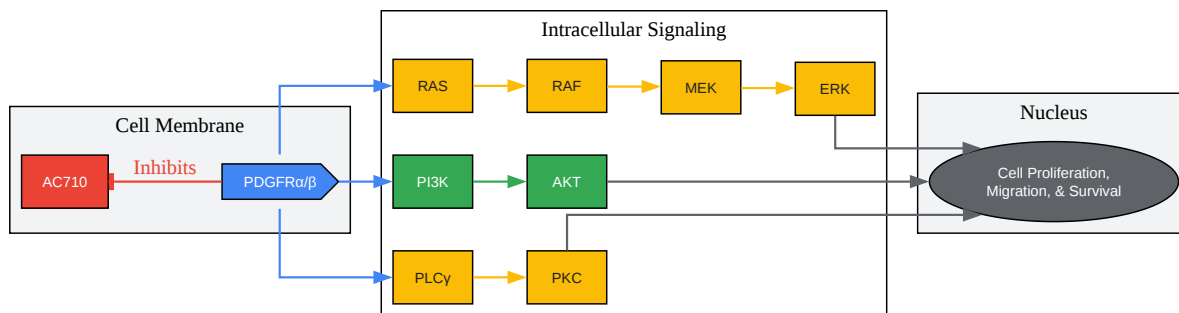
Table 1: Kinase inhibition profile of AC710.[3]

By inhibiting these kinases, AC710 disrupts the downstream signaling cascades that drive cell proliferation, survival, and inflammation. The following diagrams illustrate the key signaling pathways modulated by AC710.



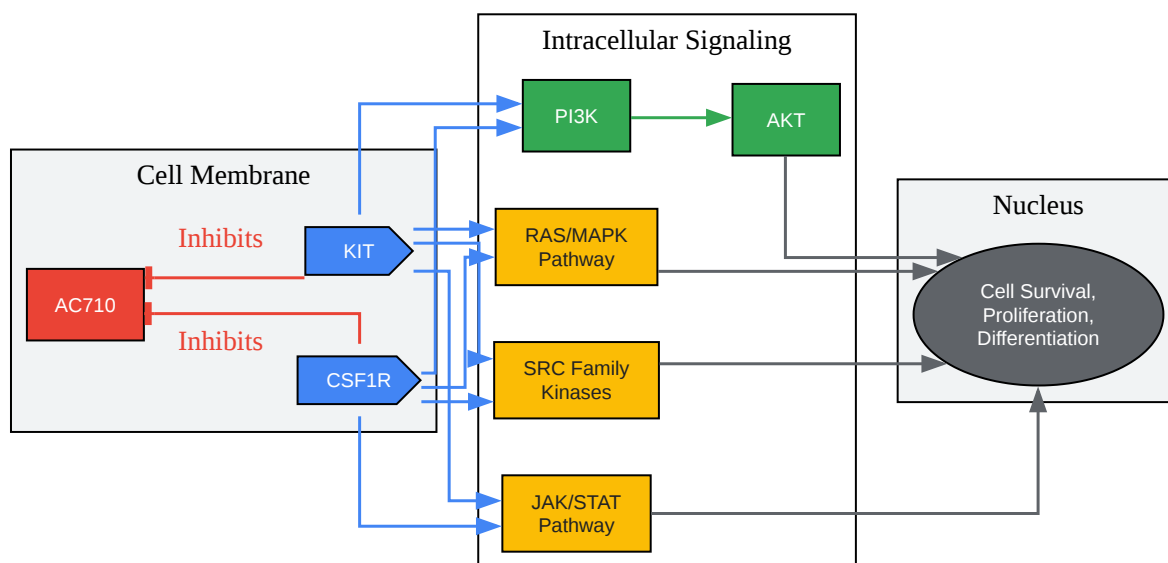
[Click to download full resolution via product page](#)

FLT3 Signaling Pathway Inhibition by AC710.



[Click to download full resolution via product page](#)

PDGFR Signaling Pathway Inhibition by AC710.

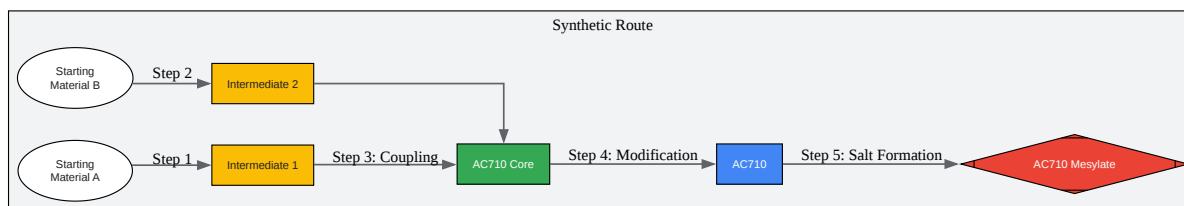


[Click to download full resolution via product page](#)

KIT and CSF1R Signaling Pathway Inhibition by AC710.

Synthesis of AC710 Mesylate

The synthesis of AC710 can be achieved through a multi-step process, beginning with the coupling of key intermediates. While the specific, detailed protocol for AC710 is proprietary, a general synthetic scheme based on the synthesis of structurally related compounds is presented below.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AC710 Mesylate: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1505934#ac710-mesylate-discovery-and-synthesis\]](https://www.benchchem.com/product/b1505934#ac710-mesylate-discovery-and-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com